molecular formula C5H2Cl2N2O4S B3013873 2-Chloro-5-nitropyridine-3-sulfonyl chloride CAS No. 6684-05-5

2-Chloro-5-nitropyridine-3-sulfonyl chloride

Cat. No. B3013873
CAS RN: 6684-05-5
M. Wt: 257.04
InChI Key: FNUOJWVXAFKPJE-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyridine-3-sulfonyl chloride is a chemical compound that is part of the pyridine sulfonates family. It is closely related to various substituted pyridines that have been studied for their potential applications in different chemical reactions and as precursors for the synthesis of other compounds. Although the provided papers do not directly discuss 2-chloro-5-nitropyridine-3-sulfonyl chloride, they offer insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related pyridine sulfonates often involves substitution reactions. For instance, 5-nitropyridine-2-sulfonic acid and its potassium salt have been used to obtain various substituted pyridines, including 2-chloro-5-nitropyridine, through substitution of the sulfonate group by different nucleophiles . Additionally, 3-cyanopyridine-2-sulfonyl chlorides have been synthesized by oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones, which suggests that similar methods could be applicable for synthesizing 2-chloro-5-nitropyridine-3-sulfonyl chloride .

Molecular Structure Analysis

X-ray crystallography has been employed to verify the structures of related compounds, such as 5-nitropyridine-2-sulfonic acid . The molecular structure of 2-chloro-5-nitropyridine-3-sulfonyl chloride could potentially be analyzed using similar techniques to determine its crystalline structure and confirm the positions of the substituents on the pyridine ring.

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives with various nucleophiles has been explored, indicating that these compounds can undergo substitution reactions to form a variety of products . The reaction of 3-nitropyridine with sulfite ions to yield disubstituted pyridines and the regioselectivity observed in reactions of 3-nitro-1,8-naphthyridines with chloromethyl phenyl sulfone provide insights into the possible chemical behavior of 2-chloro-5-nitropyridine-3-sulfonyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic methods. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using IR, NMR, and electronic spectroscopy . Similarly, the structure and vibrational, electronic, and NMR analyses of 2-chloro-4-nitropyridine and its derivatives have been investigated . These studies provide a foundation for understanding the physical and chemical properties of 2-chloro-5-nitropyridine-3-sulfonyl chloride, such as its spectroscopic characteristics and reactivity.

Scientific Research Applications

Spectroscopy and Molecular Analysis

  • Electron spin resonance spectroscopy of 2-chloro-5-nitropyridine and related compounds provides insight into their molecular structures and electron distribution. For instance, the ionization of chloride from 2-chloro-5-nitropyridine during reduction demonstrates its reactivity and structural dynamics (Cottrell & Rieger, 1967).

Chemical Reactions and Pathways

  • 2-Chloro-5-nitropyridine has been utilized in various chemical reactions, contributing to the formation of different compounds. For example, its reaction with ammonia, hydrazine hydrate, sodium azide, indole, and imidazole leads to the formation of sulfonamides and sulfonyl azides (Obafemi, 1982).
  • The substitution of the sulfonate group in 5-nitropyridine-2-sulfonic acid by various nucleophiles, including 2-chloro-5-nitropyridine, leads to the production of substituted pyridines (Bakke & Sletvold, 2003).

Pharmaceutical Synthesis and Applications

  • 2-Chloro-5-nitropyridine is instrumental in the synthesis of sulfonamides, as shown by the condensation of this compound with various sulfonamides to produce derivatives important in pharmaceutical research (El-Basil et al., 1969).

Kinetics and Mechanisms in Organic Chemistry

  • The reaction kinetics and mechanisms involving 2-chloro-5-nitropyridine, such as nucleophilic substitutions and ring-opening reactions, are crucial for understanding its reactivity and potential applications in synthetic chemistry (Hamed, 1997; Haynes & Pett, 2007) (Haynes & Pett, 2007).

Material Science and Dye Synthesis

  • 2-Chloro-5-nitropyridine is involved in the synthesis of dyes and intermediates for synthetic fibers, demonstrating its utility in material science and industrial applications (Bell et al., 1967).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-nitropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O4S/c6-5-4(14(7,12)13)1-3(2-8-5)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUOJWVXAFKPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitropyridine-3-sulfonyl chloride

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